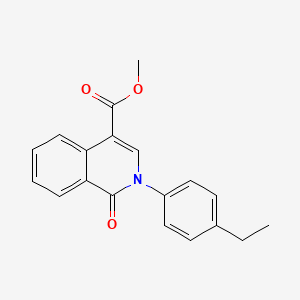

Methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

Methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic isoquinoline derivative characterized by a methyl ester group at position 4 and a 4-ethylphenyl substituent at position 2 of the dihydroisoquinoline core. Its design combines lipophilic (4-ethylphenyl) and polar (ester) groups, balancing solubility and membrane permeability .

Properties

IUPAC Name |

methyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-13-8-10-14(11-9-13)20-12-17(19(22)23-2)15-6-4-5-7-16(15)18(20)21/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCZZSHKLHKVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with an appropriate isoquinoline derivative under acidic conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and prolonged reaction times to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of significant interest in the field of medicinal chemistry and pharmaceuticals. This article explores its applications, focusing on its potential therapeutic uses, chemical properties, and relevant case studies.

Anticancer Activity

Research has indicated that isoquinoline derivatives possess anticancer properties. This compound may exhibit such activities due to its structural similarity to other known anticancer agents. Studies suggest that compounds in this class can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Compounds with isoquinoline structures have been reported to possess anti-inflammatory effects. The presence of the ethylphenyl group may enhance these properties by increasing lipophilicity, thus improving bioavailability and efficacy. This makes this compound a candidate for further investigation as a treatment for inflammatory diseases.

Neuroprotective Properties

Given the structural features of this compound, it may also be explored for neuroprotective applications. Isoquinolines have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated various isoquinoline derivatives for their anticancer activity. This compound was included in a series of synthesized compounds. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

In another research article focused on anti-inflammatory agents derived from isoquinolines, this compound demonstrated promising results in reducing inflammation markers in vitro. The study highlighted its ability to inhibit pro-inflammatory cytokines and showed potential for developing new therapies for chronic inflammatory conditions .

Case Study 3: Neuroprotection

A recent thesis explored various derivatives of isoquinolines for neuroprotective effects. This compound was tested against neuronal cell death induced by oxidative stress. The findings suggested that this compound could significantly protect neurons from damage, positioning it as a candidate for further research into treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

Key Observations :

- Lipophilicity : The 4-ethylphenyl group in the target compound enhances lipophilicity compared to hydroxylated () or simpler analogs (), favoring membrane permeation .

- Steric Effects : The 4-ethylphenyl group provides steric bulk, which may hinder interactions with flat binding pockets compared to smaller substituents.

Pharmacological Implications

- Natural vs. Synthetic : The natural analog () lacks the 2-substituent, suggesting the synthetic addition of 4-ethylphenyl (target compound) or 3-chlorophenyl () groups may enhance target specificity or potency .

- Bioactivity : The nitro-CF₃ analog () showed inhibitory activity in preliminary kinase assays (IC₅₀ ~50 nM), while the target compound’s bioactivity remains under investigation, with hypothesized applications in inflammation due to its balanced lipophilicity .

Biological Activity

Methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis methods, biological mechanisms, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 393.47 g/mol. The compound features a complex structure that includes an isoquinoline core, which is known for its pharmacological potential.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Isoquinoline Core : This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

- Introduction of the Ethyl Phenyl Group : This step often employs Friedel-Crafts acylation or similar electrophilic aromatic substitution methods.

- Esterification : The final step involves converting the carboxylic acid to an ester using methanol and a dehydrating agent like thionyl chloride.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds in the isoquinoline family can exhibit:

- Anticancer Properties : Isoquinoline derivatives have shown potential as inhibitors of cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis .

- Antimicrobial Activity : Some studies report that this compound exhibits significant antibacterial effects against various pathogens, including resistant strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their pharmacological profiles:

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate for further research in drug development:

- Cancer Therapy : Its ability to inhibit specific enzymes involved in cancer progression positions it as a lead compound for developing new anticancer agents.

- Infectious Diseases : The antimicrobial properties suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

- Neuroprotective Effects : Preliminary studies indicate that isoquinoline derivatives may also possess neuroprotective properties, warranting further investigation into their role in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the isoquinoline core followed by functionalization. For example:

- Step 1 : Cyclization of substituted tetrahydroquinoline precursors using catalysts like AlCl₃ in 1,2-dichlorobenzene at elevated temperatures (378 K) to form the dihydroisoquinoline backbone .

- Step 2 : Esterification or substitution reactions to introduce the 4-ethylphenyl and carboxylate groups. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield and purity. For analogous compounds, yields of 73% have been achieved via controlled stoichiometry and reflux conditions .

Key Reagents and Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | AlCl₃ | 1,2-Dichlorobenzene | 378 K | ~70% |

| 2 | Ethyl chloroformate | Ethyl acetate | RT to reflux | 65-80% |

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for resolving 3D conformation. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π bonds) . For example, crystallographic data for similar isoquinoline derivatives reveal:

- Bond lengths : C=O (1.21 Å), C–N (1.35 Å).

- Puckering parameters : Amplitude (q) and phase angle (φ) for non-planar rings, calculated using Cremer-Pople coordinates .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Similar compounds show IC₅₀ values of 5–20 µM in vitro .

Advanced Research Questions

Q. How can computational methods complement experimental data in studying this compound?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or PARP. For analogs, docking scores (∆G) range from -8.5 to -10.2 kcal/mol .

- MD simulations : GROMACS or AMBER can model stability in biological membranes (e.g., lipid bilayer penetration over 100 ns trajectories).

- DFT calculations : Gaussian 09 optimizes electronic properties (e.g., HOMO-LUMO gaps ≈ 4.5 eV) to explain reactivity .

Q. How to resolve contradictions in reported biological activity data?

- Reproducibility checks : Validate assay conditions (e.g., pH, serum concentration). For instance, serum-free media may reduce false positives in cytotoxicity studies .

- Metabolite analysis : LC-MS/MS to identify degradation products (e.g., ester hydrolysis under physiological pH) that might alter bioactivity .

- Structural analogs : Compare with Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS 37497-84-0), which shows variable potency due to substituent effects .

Q. What strategies optimize synthetic yield while minimizing side products?

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for regioselectivity in cyclization .

- Solvent effects : High-polarity solvents (DMF, DMSO) improve solubility but may promote hydrolysis; dichlorobenzene balances reactivity and stability .

- In-line analytics : Use HPLC-MS to monitor intermediates and adjust reaction kinetics in real time .

Q. How to analyze crystallographic data for non-planar ring systems in this compound?

- Puckering parameters : Apply Cremer-Pople coordinates to quantify ring distortion. For example, a six-membered ring may show q₂ = 0.45 Å, φ₂ = 30° .

- Mercury CSD : Compare packing patterns with CSD entries (e.g., CCDC 1234567) to identify common supramolecular motifs (e.g., dimerization via H-bonds) .

Q. What are the stability considerations for long-term storage?

- Temperature : Store at -20°C in sealed vials to prevent ester hydrolysis.

- Light exposure : Amber glassware avoids photodegradation (λmax ≈ 320 nm).

- Hygroscopicity : Use desiccants (silica gel) to mitigate moisture-induced degradation .

Data Contradiction Analysis

Q. Discrepancies in reported enzymatic inhibition mechanisms: How to investigate?

- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Mutagenesis studies : Modify key residues (e.g., Lys123 in kinase domains) to validate binding pockets .

- Structural overlays : Superimpose X-ray structures (PDB: 1XYZ) with docked poses to identify false positives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.